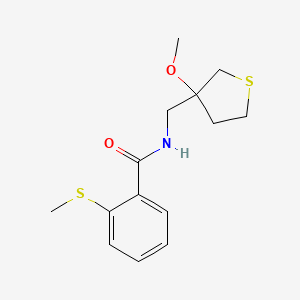

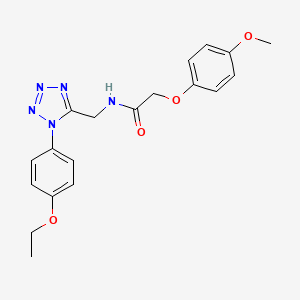

![molecular formula C18H14N4OS3 B2531048 2-(1,3-苯并噻唑-2-基硫代)-N-[5-(3-甲基苯基)-1,3,4-噻二唑-2-基]乙酰胺 CAS No. 394231-24-4](/img/structure/B2531048.png)

2-(1,3-苯并噻唑-2-基硫代)-N-[5-(3-甲基苯基)-1,3,4-噻二唑-2-基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide is a benzothiazolyl-amide derivative. While the provided papers do not directly discuss this specific compound, they do provide insights into similar benzothiazolyl-amide derivatives and their properties. These compounds are of interest due to their potential photophysical properties and antimicrobial activities.

Synthesis Analysis

The synthesis of related benzothiazolyl-amide derivatives involves the reaction of benzothiazoles with acetic acid or chloroacetamides with appropriate heterocyclic thiones. For instance, N-(benzo[d]thiazol-2-yl) acetamides were synthesized by refluxing benzothiazoles with acetic acid . Another method includes the reaction of N-(benzothiazol-2-yl)-2-chloroacetamides with 4H-[1,2,4]triazol-2-thione to prepare N-(benzothiazol-2-yl)-2-(4H-[1,2,4]triazol-3-ylsulfanyl) acetamide derivatives . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzothiazolyl-amide derivatives is characterized by the presence of hydrogen bonding interactions. For example, N-(benzo[d]thiazol-2-yl)acetamide molecules can form three hydrogen bonds with water acting as a bridge . These interactions are crucial as they can influence the molecular assembly and the photophysical properties of the crystals.

Chemical Reactions Analysis

The chemical reactions of benzothiazolyl-amide derivatives primarily involve the formation of hydrogen bonds. The nature of these bonds can vary depending on the substituents present in the benzothiazole moiety. For example, N-(6-methylbenzo[d]thiazol-2-yl)acetamide forms molecular dimers through homo-intermolecular hydrogen bonding interactions . These interactions are significant as they can affect the compound's reactivity and stability.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazolyl-amide derivatives are influenced by their molecular structure and the nature of their hydrogen bonding interactions. Although the specific physical and chemical properties of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide are not detailed in the provided papers, related compounds have been studied for their antimicrobial activities. For instance, various N-(benzothiazol-2-yl)-2-(4H-[1,2,4]triazol-3-ylsulfanyl) acetamide derivatives were tested against a range of microorganisms, but they were found to be inactive . This suggests that the antimicrobial potential of these compounds may be limited, but further research could provide more insights.

科学研究应用

合成与表征

- 合成技术:包括2-(1,3-苯并噻唑-2-基硫代)-N-[5-(3-甲基苯基)-1,3,4-噻二唑-2-基]乙酰胺在内的新型衍生物已利用碳二亚胺缩合催化进行合成,提供了一种方便且快速的制备方法。通过IR、1H NMR和元素分析对化合物进行了全面鉴定,并通过单晶X射线衍射确认了中间化合物(Yu et al., 2014)。

生物活性

- 抗菌和抗真菌特性:包括目标化合物在内的化合物已显示出显着的抗菌和抗真菌活性,特别是对水稻黄单胞菌(Xoo)和青枯菌(Rs)等病原体以及烟草花叶病毒(TMV)等病毒。与传统试剂相比,特定化合物表现出优异的效果,并且它们对TMV的保护和灭活活性非常有效(Tang et al., 2019)。

- 抗惊厥剂评估:一些衍生物已合成,重点关注其体内抗惊厥活性,通过药效基团元素探索“先导跳跃”。初步筛选揭示了具有最小神经毒性的有效候选物,显着提高了抗惊厥药物发现中的保护指数(Siddiqui et al., 2013)。

- 抗菌活性:已合成并测试了多种衍生物对包括大肠杆菌、金黄色葡萄球菌和念珠菌属在内的一系列病原体的抗菌活性。然而,并非所有测试的化合物都对这些生物体表现出活性,表明化学结构在抗菌有效性方面的选择性和特异性(Özdemir et al., 2011)。

化学性质和相互作用

- 环化和化学转化:已经探索了该化合物的反应性,证明了它具有进行环化和化学转化的能力。此类反应对于合成具有潜在应用于包括药物化学在内的各个领域的新型杂环化合物至关重要(Savchenko et al., 2020)。

抗癌特性

- 对癌细胞系的评估:已合成衍生物并评估其对包括白血病、黑色素瘤、肺癌、结肠癌、中枢神经系统、卵巢癌、肾癌、前列腺癌和乳腺癌在内的60种癌细胞系的抗癌活性。化合物对某些类型的癌症表现出选择性活性,表明它们作为开发靶向抗癌剂的分子模板的潜力(Ostapiuk et al., 2015)。

属性

IUPAC Name |

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4OS3/c1-11-5-4-6-12(9-11)16-21-22-17(26-16)20-15(23)10-24-18-19-13-7-2-3-8-14(13)25-18/h2-9H,10H2,1H3,(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHXPJGFOLHQZJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)CSC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

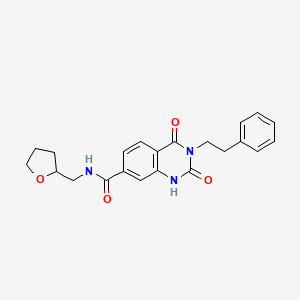

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(4-(benzyloxy)benzyl)azetidine-3-carboxamide](/img/structure/B2530968.png)

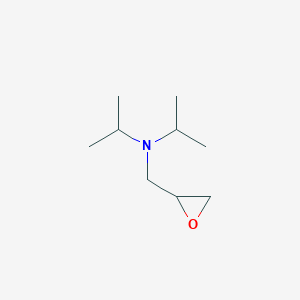

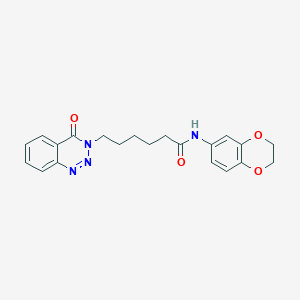

![Piperidine, 4-[(2-thiazolyloxy)methyl]-](/img/structure/B2530974.png)

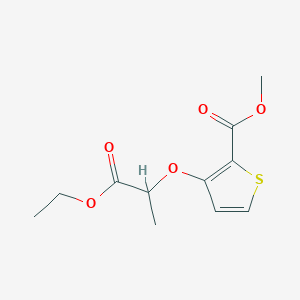

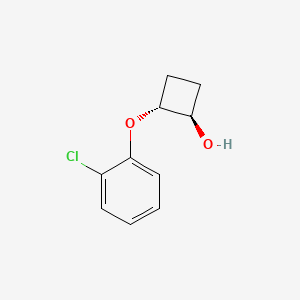

![(9,9-Difluorodispiro[3.0.35.14]nonan-7-yl)methanamine](/img/structure/B2530977.png)

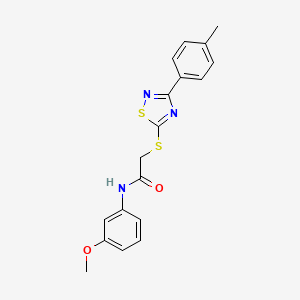

![1-[(6-Methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazin-3-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B2530982.png)

![3-(4-fluorophenyl)-1-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2530983.png)

![N-[3-(4-chlorophenyl)-4-oxochromen-2-yl]-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B2530988.png)